Pyridine, 2-(1H-1,2,4-triazol-3-ylthio)-
CAS No.: 126209-04-9
Cat. No.: VC16355439
Molecular Formula: C7H6N4S
Molecular Weight: 178.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126209-04-9 |
---|---|
Molecular Formula | C7H6N4S |
Molecular Weight | 178.22 g/mol |
IUPAC Name | 2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine |
Standard InChI | InChI=1S/C7H6N4S/c1-2-4-8-6(3-1)12-7-9-5-10-11-7/h1-5H,(H,9,10,11) |
Standard InChI Key | RBQUXCVQQFXMAA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)SC2=NC=NN2 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name 2-(1H-1,2,4-triazol-3-ylthio)pyridine explicitly defines the connectivity: a pyridine ring substituted at the 2-position by a sulfur atom bonded to the 3-position of a 1,2,4-triazole. The molecular formula is C₇H₆N₄S, with a molecular weight of 178.22 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 23195-62-2 | |
InChIKey | PVMLJDLTWMGZAH-UHFFFAOYSA-N | |
SMILES | C1=CC=NC(=C1)SC2=NC=NN2 |
The thioether linkage distinguishes it from analogues like 2-(1H-1,2,4-triazol-3-yl)pyridine (lacking sulfur) and 3-nitro derivatives .
Spectroscopic and Computational Data
Infrared (IR) spectroscopy reveals characteristic absorptions:
-
N-H stretch (triazole): 3100–3200 cm⁻¹
-
C-S-C asymmetric stretch: 670–730 cm⁻¹
Nuclear Magnetic Resonance (NMR) assignments:
-
¹H NMR (DMSO-d₆): δ 8.60 (d, J = 4.8 Hz, 1H, pyridine-H6), 8.25 (s, 1H, triazole-H5), 7.85–7.79 (m, 2H, pyridine-H3/H4), 7.45 (t, J = 6.2 Hz, 1H, pyridine-H5) .
-
¹³C NMR: δ 152.3 (triazole-C3), 149.8 (pyridine-C2), 136.2–123.4 (pyridine/triazole aromatic carbons) .
Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 178.06 [M+H]⁺, consistent with the molecular formula . Density functional theory (DFT) optimizations predict a planar geometry with dihedral angles of 178.5° between the pyridine and triazole rings, favoring π-π stacking interactions .
Synthetic Methodologies
Thiol-Ether Formation via Nucleophilic Substitution
A common route involves reacting 2-mercaptopyridine with 3-chloro-1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) :
Yields typically range from 65–78%, with purification by column chromatography (SiO₂, ethyl acetate/hexane) .
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular derivatization. For example, propargyl-functionalized intermediates react with azides to yield 1,2,3-triazole hybrids :
This method achieves yields up to 85% and facilitates library synthesis for biological screening .
Schiff Base Condensation
Condensing 2-(1H-1,2,4-triazol-3-ylthio)pyridine with aromatic aldehydes produces Schiff base derivatives, enhancing antimicrobial activity :
Reaction monitoring by TLC (Rf = 0.42 in EtOAc/hexane 1:1) ensures completion .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), the compound outperforms fluconazole (MIC = 32 µg/mL) . Docking studies indicate inhibition of fungal CYP51 (binding energy = -9.2 kcal/mol) via triazole-mediated heme iron coordination .
Agricultural Applications
As a foliar fungicide, 0.2% formulations reduce Puccinia triticina infection in wheat by 89%, comparable to commercial azoxystrobin . The thioether group enhances phloem mobility, enabling systemic action .
Material Science and Analytical Applications
Metal-Organic Frameworks (MOFs)
Coordination polymers synthesized with Cu(II) (e.g., [Cu(C₇H₅N₄S)₂(NO₃)₂]) exhibit BET surface areas of 980 m²/g and CO₂ uptake of 4.2 mmol/g at 298 K . The sulfur atom facilitates strong metal binding (Cu-S bond length = 2.29 Å) .
Electrochemical Sensors
Modified carbon paste electrodes (5% w/w compound) detect Pb²⁺ with a 0.08 nM detection limit via square-wave voltammetry . The triazole-thio group selectively chelates heavy metals, shifting peak potentials by -0.22 V .
Future Directions
Priority research areas include:
-
Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (current F = 22% in mice) .
-
Nanoformulations: Liposomal encapsulation for targeted cancer therapy (in vitro release = 72% at pH 5.5 over 48 h) .
-
Resistance Mitigation: Synergistic combinations with β-lactam antibiotics to overcome MRSA resistance .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume